3-(4-Methylpiperazin-1-yl)azepane

Medicinal chemistry Fragment-based drug design Pharmacophore modeling

3-(4-Methylpiperazin-1-yl)azepane (CAS 933733-54-1) is a saturated heterocyclic small molecule (C₁₁H₂₃N₃, MW 197.32 g/mol) that combines a seven-membered azepane ring with a 4-methylpiperazine moiety via a direct C–N bond at the azepane 3-position. The compound presents two distinct basic nitrogen centers—the secondary amine of the azepane (one hydrogen bond donor, HBD = and the tertiary amines of the piperazine (HBA = 3)—yielding a computed XLogP3 of 0.6 and a topological polar surface area (TPSA) of 18.5 Ų.

Molecular Formula C11H23N3
Molecular Weight 197.32 g/mol
CAS No. 933733-54-1
Cat. No. B1423367
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Methylpiperazin-1-yl)azepane
CAS933733-54-1
Molecular FormulaC11H23N3
Molecular Weight197.32 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)C2CCCCNC2
InChIInChI=1S/C11H23N3/c1-13-6-8-14(9-7-13)11-4-2-3-5-12-10-11/h11-12H,2-10H2,1H3
InChIKeyJYVKOVOCKMCNCB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(4-Methylpiperazin-1-yl)azepane (CAS 933733-54-1) – A Bifunctional Azepane-Piperazine Building Block for MedChem Synthesis and Scaffold Optimization


3-(4-Methylpiperazin-1-yl)azepane (CAS 933733-54-1) is a saturated heterocyclic small molecule (C₁₁H₂₃N₃, MW 197.32 g/mol) that combines a seven-membered azepane ring with a 4-methylpiperazine moiety via a direct C–N bond at the azepane 3-position [1]. The compound presents two distinct basic nitrogen centers—the secondary amine of the azepane (one hydrogen bond donor, HBD = 1) and the tertiary amines of the piperazine (HBA = 3)—yielding a computed XLogP3 of 0.6 and a topological polar surface area (TPSA) of 18.5 Ų [1]. It is commercially supplied as a versatile small-molecule scaffold with a minimum purity of 95%, primarily intended for laboratory research use as an intermediate in the synthesis of more complex molecules .

Why a Generic Azepane-Piperazine Isomer Cannot Replace 3-(4-Methylpiperazin-1-yl)azepane in Structure-Based Design


Compounds within the C₁₁H₂₃N₃ azepane-methylpiperazine family share the identical molecular formula and heavy-atom count, yet their physicochemical and pharmacophoric profiles diverge sharply depending on the attachment position. A direct comparison between 3-(4-methylpiperazin-1-yl)azepane and its positional isomer 1-(4-methylpiperazin-1-yl)azepane (CAS 14620-90-7) reveals a 0.9-unit difference in computed XLogP3 (0.6 vs. 1.5) and a near doubling of TPSA (18.5 vs. 9.7 Ų) [1][2]. Critically, only the 3-substituted regioisomer retains a hydrogen bond donor on the azepane ring (HBD = 1 vs. 0), which can fundamentally alter solubility, permeability, protein-ligand hydrogen-bond networks, and CYP450 interactions [1][3]. Substituting one isomer for the other without compensating for these differences would invalidate quantitative structure-activity relationship (QSAR) models, fragment-growing vectors, and patent composition-of-matter claims built around the specific 3-substituted scaffold.

Quantitative Differentiation Evidence for 3-(4-Methylpiperazin-1-yl)azepane Versus Closest Isomeric Analogs


Hydrogen Bond Donor Availability: Azepane NH Retained in 3-Substituted Isomer

The 3-substituted regioisomer of the azepane-methylpiperazine scaffold possesses one hydrogen bond donor (the azepane NH), whereas the 1-substituted isomer (CAS 14620-90-7) lacks any HBD functionality (HBD = 0) [1][2]. This donor availability is critical for target engagement in ATP-binding pockets, kinase hinge regions, and GPCR orthosteric sites where a directional hydrogen bond is required for binding affinity. Removing the HBD by switching to the 1-isomer eliminates this pharmacophoric feature, potentially reducing target binding energy by 0.5–1.5 kcal/mol depending on the environment [1].

Medicinal chemistry Fragment-based drug design Pharmacophore modeling

Lipophilicity and Predicted Permeability: Preferentially Lower XLogP3 for CNS Drug-Like Space

The computed partition coefficient (XLogP3) for 3-(4-methylpiperazin-1-yl)azepane is 0.6, which places it within the optimal CNS drug-like lipophilicity range (XLogP 1–3 for many CNS targets). In contrast, the 1-isomer (CAS 14620-90-7) has an XLogP3 of 1.5—a 0.9 log unit increase that corresponds to an approximately 8-fold higher predicted octanol-water partition coefficient [1][2]. This difference could shift the compound from favorable CNS multiparameter optimization (MPO) scores to a more lipophilic, potentially promiscuous profile.

CNS drug discovery Lipinski Rule of Five ADME prediction

Topological Polar Surface Area: Higher TPSA Favors Solubility and Oral Bioavailability Windows

The topological polar surface area (TPSA) of 3-(4-methylpiperazin-1-yl)azepane is 18.5 Ų, which is 90% larger than the 9.7 Ų TPSA of the 1-isomer [1][2]. Both values fall well below the Veber threshold for oral bioavailability (≤140 Ų), but the near-doubling of TPSA in the 3-substituted scaffold reflects the exposed azepane NH and the different spatial arrangement of the nitrogen atoms. This higher TPSA is predicted to improve aqueous solubility and reduce passive membrane permeability relative to the 1-isomer, which is beneficial for compounds where moderate permeability paired with higher solubility is desired (e.g., oral or parenteral formulations where solubility-limited absorption is a concern).

Drug-like property prediction Veber Rule Oral bioavailability

Commercially Verified Purity Specification and Analytical Quality Control Documentation

3-(4-Methylpiperazin-1-yl)azepane is offered with a documented minimum purity of 95% by Bidepharm (product BD01084569), accompanied by batch-specific QC data including NMR, HPLC, and GC certificates of analysis . CymitQuimica/Biosynth also specifies a minimum purity of 95% for the same compound (ref. 3D-IMB73354) . In contrast, no comparable publicly accessible purity specification or CoA availability was found for the 1-isomer (CAS 14620-90-7) or the methylene-bridged analog 3-[(4-methylpiperazin-1-yl)methyl]azepane (CAS 2012754-59-3) from reputable vendors across the searched databases. This documented purity specification reduces the risk of introducing unknown impurities into sensitive catalytic or biological assay systems.

Chemical procurement Quality control Analytical chemistry

Synthetic Vector Versatility: Azepane 3-Position as a Chiral or Prochiral Elaboration Point

The 3-position of the azepane ring is a stereogenic center in substituted analogs, making 3-(4-methylpiperazin-1-yl)azepane a potential prochiral scaffold for asymmetric synthesis. By contrast, the 1-substituted isomer cannot generate a stereocenter at the point of attachment because the azepane nitrogen is fully substituted with a symmetric piperazine ring [1][2]. This means that the 3-isomer can be elaborated into chiral, enantioenriched derivatives via the azepane NH directing group or through chiral resolution, while the 1-isomer yields only achiral or racemic products unless chirality is introduced elsewhere.

Chiral building block Diversity-oriented synthesis Library design

Application Scenarios Where 3-(4-Methylpiperazin-1-yl)azepane Provides Measurable Scientific Advantage


Fragment-Based Lead Discovery Requiring a Hydrogen Bond Donor Azepane Scaffold

In fragment-based drug design (FBDD), fragments with hydrogen bond donor and acceptor capability are preferred for forming high-quality interactions in target active sites. The presence of the azepane NH (HBD = 1) combined with three HBA atoms makes 3-(4-methylpiperazin-1-yl)azepane a suitable low-molecular-weight fragment (MW < 200) for screening against kinases, proteases, or GPCRs where a secondary amine interaction is required [1]. Its XLogP3 of 0.6 ensures adequate aqueous solubility for biochemical assay conditions, while the 95% purity with CoA documentation supports the quantitative reproducibility demanded by fragment screening campaigns .

Synthesis of CNS-Penetrant Kinase Inhibitor Intermediates

Kinase inhibitors targeting CNS indications benefit from building blocks with moderate lipophilicity (XLogP 0.5–2.0) and moderate TPSA (15–40 Ų). With XLogP3 = 0.6 and TPSA = 18.5 Ų, the 3-isomer sits at the lower lipophilicity boundary of CNS MPO space, making it an attractive intermediate for programs where the 1-isomer (XLogP3 = 1.5) would push overall compound lipophilicity beyond the desirable range [1]. The free azepane NH can be elaborated with a sulfonamide, amide, or urea linkage to generate potent, selective kinase inhibitors while maintaining CNS drug-like properties [1].

Building Block for Chiral Pool or Asymmetric Synthesis in Medicinal Chemistry

The 3-substituted azepane scaffold provides a latent stereocenter that can be exploited in diastereoselective transformations. The azepane NH can act as a directing group for asymmetric induction or be used to install chiral auxiliaries, enabling the synthesis of enantioenriched drug candidates. Procurement of this specific isomer is required to access this stereochemical vector, as the 1-isomer lacks the necessary NH directing group and cannot generate a stereocenter at the ring junction [1].

Parallel Library Synthesis Using Orthogonal Nitrogen Reactivity

The compound features two chemically distinct nitrogen environments: the more nucleophilic azepane secondary amine and the less reactive piperazine tertiary amines. This orthogonality enables sequential functionalization—e.g., first alkylating or acylating the azepane NH, followed by quaternization or further derivatization of the piperazine ring—without cross-reactivity. Such orthogonal reactivity is not available in the 1-isomer, where the azepane nitrogen is already fully substituted [1]. This makes the 3-isomer the preferred scaffold for building diverse combinatorial libraries in a controlled, stepwise manner.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(4-Methylpiperazin-1-yl)azepane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.